Technical Support Center: Managing Drug-Drug Interactions with Elvitegravir and Cobicistat

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Compound of Interest		
Compound Name:	HIV-1 integrase inhibitor 10	
Cat. No.:	B12392868	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing drug-drug interactions (DDIs) with elvitegravir, an integrase strand transfer inhibitor, and cobicistat, a pharmacokinetic enhancer.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of drug-drug interactions with elvitegravir and cobicistat?

A1: The primary mechanism involves the inhibition of the cytochrome P450 3A (CYP3A) enzyme system by cobicistat.[1][2][3] Elvitegravir is a substrate of CYP3A4, and by inhibiting this enzyme, cobicistat increases the systemic exposure of elvitegravir, thereby enhancing its therapeutic effect.[4][5] However, this potent inhibition of CYP3A4 also affects the metabolism of other co-administered drugs that are substrates of this enzyme, leading to potential DDIs.[2] [6]

Q2: How does cobicistat's DDI profile compare to ritonavir?

A2: Both cobicistat and ritonavir are potent CYP3A4 inhibitors used to boost the plasma concentrations of certain antiretroviral agents.[1][2] However, cobicistat is a more selective CYP3A inhibitor and, unlike ritonavir, does not have inducing properties on other CYP isoforms or UGT1A1.[1][2][7] This selectivity can result in a different and potentially more predictable DDI profile for cobicistat-boosted regimens compared to those boosted with ritonavir.[2]

Q3: What are the potential consequences of DDIs with elvitegravir/cobicistat?



A3: DDIs with elvitegravir/cobicistat can lead to two main adverse outcomes:

- Loss of therapeutic effect: Co-administration with strong CYP3A4 inducers (e.g., rifampin, St. John's wort) can significantly decrease plasma concentrations of elvitegravir and cobicistat, potentially leading to virologic failure and the development of drug resistance.[8]
- Increased toxicity of co-administered drugs: Co-administration with drugs that are highly dependent on CYP3A4 for their clearance can lead to elevated plasma concentrations of these drugs, increasing the risk of serious and potentially life-threatening adverse events.[8]

Q4: Are there any specific drug classes that are contraindicated for use with elvitegravir/cobicistat?

A4: Yes, several drug classes are contraindicated due to the high risk of severe adverse events. These include, but are not limited to:

- Certain anticonvulsants (carbamazepine, phenobarbital, phenytoin)[8][9]
- Antimycobacterials (rifampin)[8]
- Herbal products (St. John's wort)[8][9]
- Certain HMG-CoA reductase inhibitors (lovastatin, simvastatin)[8][9]
- Ergot derivatives (dihydroergotamine, ergotamine)[8][9]
- Certain antipsychotics (pimozide, lurasidone)[8][9][10]

A comprehensive list of contraindicated medications can be found in the prescribing information for elvitegravir/cobicistat-containing regimens.[8][9][10]

Troubleshooting Guide

Issue 1: Unexpectedly low plasma concentrations of elvitegravir are observed in an in vivo experiment.

Possible Cause 1: Co-administration of a CYP3A4 inducer.



- Troubleshooting Step: Review all co-administered compounds, including any herbal supplements or over-the-counter medications. Potent CYP3A4 inducers like rifampin, carbamazepine, or St. John's wort can significantly reduce elvitegravir levels.[8]
- Possible Cause 2: Issues with formulation or administration.
 - Troubleshooting Step: Verify the stability and proper dissolution of the formulation. Ensure the dosing regimen is being administered correctly and consistently.
- Possible Cause 3: Genetic factors.
 - Troubleshooting Step: While the primary metabolism is via CYP3A4, consider investigating
 potential involvement of other metabolic pathways or transporters that could be influenced
 by genetic polymorphisms, although this is a less common cause for significant
 decreases.

Issue 2: Signs of toxicity from a co-administered drug are observed.

- Possible Cause 1: CYP3A4-mediated DDI.
 - Troubleshooting Step: Confirm if the co-administered drug is a substrate of CYP3A4. The inhibitory effect of cobicistat can lead to significantly elevated plasma concentrations of the concomitant drug.[8]
- Possible Cause 2: Inhibition of other metabolic pathways or transporters.
 - Troubleshooting Step: While cobicistat is a selective CYP3A4 inhibitor, it can also inhibit other pathways to a lesser extent, such as P-glycoprotein (P-gp).[2] Assess whether the co-administered drug is a substrate for these other pathways.
- Troubleshooting Step for both causes: If a DDI is suspected, immediately consider
 discontinuing the co-administered drug or reducing its dosage. Therapeutic drug monitoring
 (TDM) for the co-administered drug is highly recommended to guide dose adjustments.

Quantitative Data on Drug-Drug Interactions

The following tables summarize the pharmacokinetic changes of select drugs when coadministered with elvitegravir/cobicistat.



Table 1: Effect of Elvitegravir/Cobicistat on Co-administered Drugs

Co- administered Drug	Therapeutic Class	Change in AUC	Change in Cmax	Recommendati on
Rosuvastatin	HMG-CoA Reductase Inhibitor	↑ 38%	↑ 89%	May be co- administered without dose adjustment, but with caution.[11]
Atazanavir	HIV Protease Inhibitor	Not specified	Not specified	Co- administration may alter concentrations; not generally recommended. [6][7]
Darunavir	HIV Protease Inhibitor	No significant change in C24	No significant change in C24	Studies show conflicting results, but some suggest co- administration is possible.[12][13]
Carbamazepine	Anticonvulsant	† 43 %	Not specified	Co- administration is contraindicated due to increased carbamazepine and decreased elvitegravir concentrations. [7]

Table 2: Effect of Co-administered Drugs on Elvitegravir



Co- administered Drug	Therapeutic Class	Change in Elvitegravir AUC	Change in Elvitegravir Cmin	Recommendati on
Carbamazepine	Anticonvulsant	↓ 69%	↓ 97%	Contraindicated. [7]
Efavirenz	NNRTI	↓ 37%	↓ 67%	Co- administration is not recommended. [7]
Rifabutin	Antimycobacteria I	Not specified	Not specified	Dose adjustments are required.[14]

Experimental Protocols

Protocol 1: In Vitro Assessment of CYP3A4 Inhibition

This protocol outlines a general procedure to determine the inhibitory potential of a test compound on CYP3A4 activity in the presence of elvitegravir/cobicistat.

- Materials: Human liver microsomes (HLMs) or recombinant human CYP3A4 enzymes,
 CYP3A4 substrate (e.g., midazolam or testosterone), NADPH regenerating system, test
 compound, elvitegravir, cobicistat, and appropriate buffers.
- Procedure: a. Pre-incubate HLMs or recombinant CYP3A4 with the test compound, elvitegravir, cobicistat, or a combination thereof at 37°C. b. Initiate the metabolic reaction by adding the CYP3A4 substrate and the NADPH regenerating system. c. Incubate for a specified time period (e.g., 10-30 minutes) at 37°C. d. Terminate the reaction by adding a stop solution (e.g., acetonitrile or methanol). e. Analyze the formation of the metabolite of the CYP3A4 substrate using LC-MS/MS.
- Data Analysis: Calculate the rate of metabolite formation in the presence and absence of the inhibitors. Determine the IC50 value for the inhibition of CYP3A4 activity.



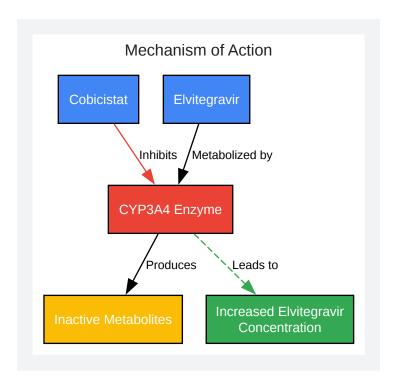
Protocol 2: In Vivo Pharmacokinetic Drug-Drug Interaction Study

This protocol provides a general framework for conducting a clinical study to evaluate the DDI potential between elvitegravir/cobicistat and a new chemical entity (NCE).

- Study Design: A randomized, open-label, two-period, crossover study in healthy volunteers.
- Treatment Periods:
 - Period 1: Administer a single dose of the NCE alone.
 - Period 2: Administer a single dose of the NCE in combination with steady-state concentrations of elvitegravir/cobicistat. A washout period separates the two treatment periods.
- Pharmacokinetic Sampling: Collect serial blood samples at predefined time points before and after the administration of the NCE in both periods.
- Bioanalysis: Quantify the plasma concentrations of the NCE and its major metabolites using a validated LC-MS/MS method.
- Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and T1/2 (Half-life) for the NCE in both treatment periods.
- Statistical Analysis: Compare the pharmacokinetic parameters of the NCE when administered alone versus in combination with elvitegravir/cobicistat to determine the magnitude of the DDI.

Visualizations

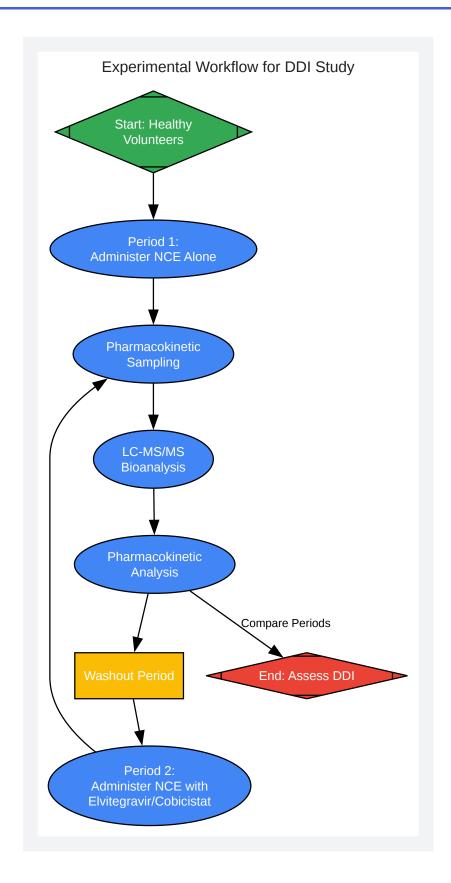




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Caption: Mechanism of cobicistat-mediated boosting of elvitegravir.

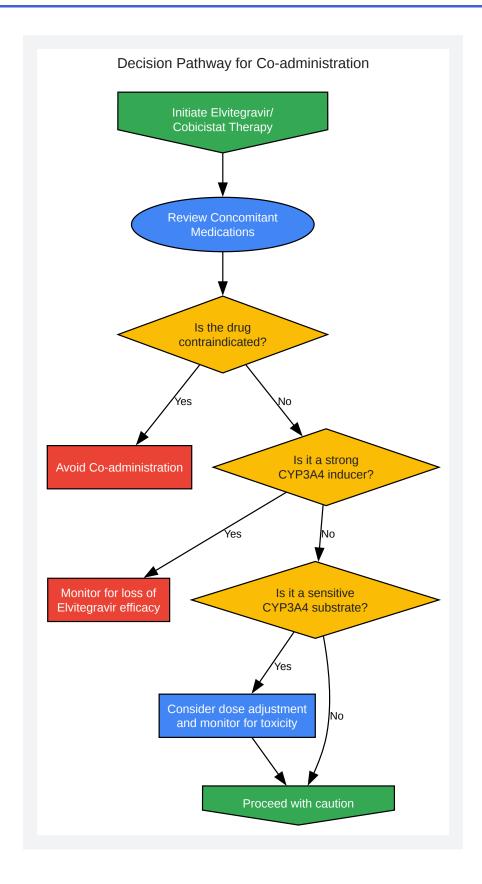




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Caption: A typical crossover design for an in vivo DDI study.





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Caption: Logical steps for managing potential DDIs.



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